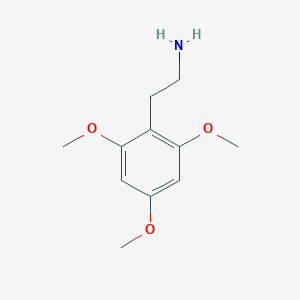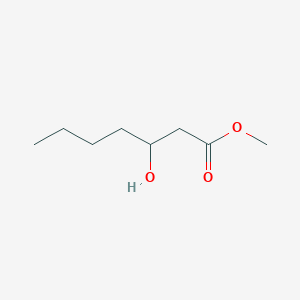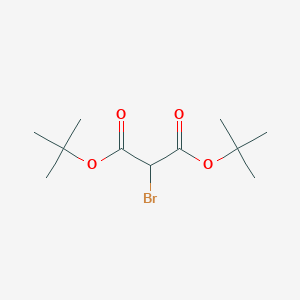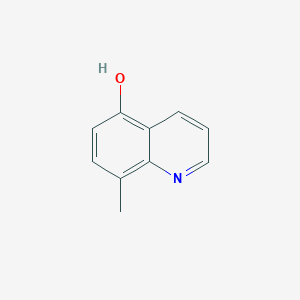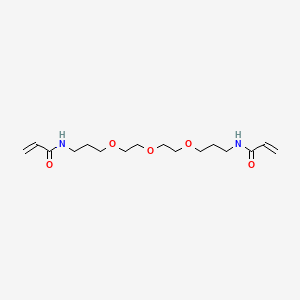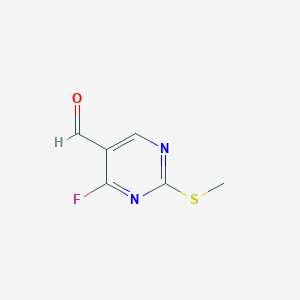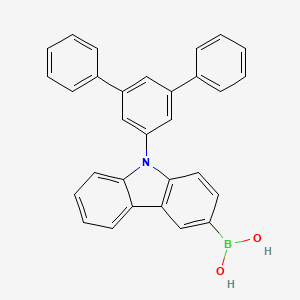
Dppcba
概要
説明
Dipalmitoylphosphatidylcholine benzylamine (Dppcba) is a synthetic phospholipid derivative It is structurally similar to dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactants
準備方法
Synthetic Routes and Reaction Conditions
Dppcba can be synthesized through a multi-step process involving the esterification of palmitic acid with glycerol, followed by the introduction of a phosphatidylcholine head group and subsequent benzylamine modification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Dppcba undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phospholipid analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents under mild conditions.
Major Products
科学的研究の応用
Dppcba has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid oxidation and reduction mechanisms.
Biology: Investigated for its role in cell membrane dynamics and interactions with proteins.
Medicine: Explored as a component of liposomal drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of cosmetic products and as an emulsifying agent in food and pharmaceutical industries.
作用機序
Dppcba exerts its effects through interactions with cell membranes and proteins. The phosphatidylcholine head group facilitates incorporation into lipid bilayers, while the benzylamine moiety can interact with specific receptors or enzymes. These interactions can modulate membrane fluidity, signal transduction pathways, and cellular uptake of drugs.
類似化合物との比較
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): A major component of pulmonary surfactants, used in respiratory therapies.
Dioleoylphosphatidylcholine (DOPC): Another phospholipid with applications in liposome research and drug delivery.
Phosphatidylethanolamine (PE): A phospholipid involved in membrane fusion and signaling.
Uniqueness
Dppcba is unique due to the presence of the benzylamine moiety, which imparts additional functional properties compared to other phospholipids. This modification enhances its potential for targeted drug delivery and interaction with specific biological targets.
特性
IUPAC Name |
[9-(3,5-diphenylphenyl)carbazol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-15-16-30-28(20-25)27-13-7-8-14-29(27)32(30)26-18-23(21-9-3-1-4-10-21)17-24(19-26)22-11-5-2-6-12-22/h1-20,33-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUZVKYNAUJBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




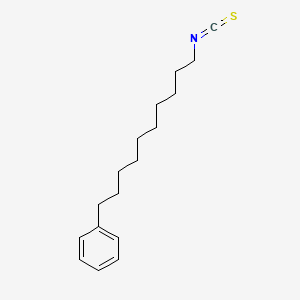
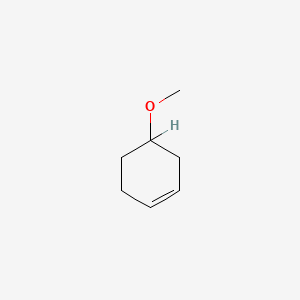

![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)

![3-[(E)-octadec-9-enoxy]propane-1,2-diol](/img/structure/B3187566.png)
